molecular formula C15H19N7O3S B612118 5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine CAS No. 1007207-67-1

5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine

カタログ番号 B612118
CAS番号: 1007207-67-1
分子量: 377.42146
InChIキー: JEGHXKRHKHPBJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine”, also known as CH5132799, was synthesized as an antitumor PI3K inhibitor . It was crystallized with methanesulfonic acid to improve its aqueous solubility .


Synthesis Analysis

CH5132799 was synthesized according to a patented process . The synthesis involved the use of methanesulfonic acid and water, followed by the addition of l-Cysteine . The mixture was stirred for an additional 3 hours, filtered, and the equipment was rinsed with a solution of methanesulfonic acid and water . The filtrate and rinse were combined, and acetone was added slowly to this stirred solution at room temperature .


Molecular Structure Analysis

The molecular structure of CH5132799 was analyzed using single crystal X-ray structure analysis . It was confirmed that CH5132799 and methanesulfonic acid form a molecular salt with proton transfer from methanesulfonic acid to the aminopyrimidine moiety of CH5132799 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of CH5132799 include the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .

科学的研究の応用

Application in Cancer Research

Specific Scientific Field

The compound CH5132799 is being studied in the field of oncology , specifically in the treatment of various types of cancer .

Results or Outcomes

The study found that CH5132799 is well-tolerated at the MTD dose of 48 mg twice daily . At this dose, the drug had a favorable pharmacokinetics (PK) and pharmacodynamics (PD) profile and preliminary evidence of clinical activity . A patient with PIK3CA-mutated clear cell carcinoma of the ovary achieved a partial response by GCIG CA125 criteria and further, a heavily pretreated patient with triple-negative breast cancer had marked improvement in her cutaneous skin lesions lasting six cycles .

Application in Combination Therapy

Specific Scientific Field

This application falls under the field of oncology , specifically in the development of combination therapies for cancer treatment .

Summary of the Application

CH5132799 has been found to be effective in combination with other cancer drugs. For instance, in combination with trastuzumab , tumors disappeared in the trastuzumab-insensitive breast cancer model with the PIK3CA mutation .

Methods of Application or Experimental Procedures

In the study, CH5132799 was used in combination with trastuzumab, a monoclonal antibody that interferes with the HER2/neu receptor, in a breast cancer model with the PIK3CA mutation .

Results or Outcomes

The combination of CH5132799 and trastuzumab resulted in the disappearance of tumors in the trastuzumab-insensitive breast cancer model with the PIK3CA mutation .

Application in Overcoming Resistance to mTORC1 Inhibitors

Specific Scientific Field

This application is also in the field of oncology , specifically in overcoming resistance to mTORC1 inhibitors .

Summary of the Application

CH5132799 has been found to not reverse a negative feedback loop of PI3K/Akt/mTOR signaling and induced regression against tumors regrown after long-term mTORC1 inhibitor treatment .

Methods of Application or Experimental Procedures

In the study, the effects of CH5132799 on Akt phosphorylation induced by mTORC1 inhibition were tested and compared with mTORC1 and PI3K/mTOR inhibitors .

Results or Outcomes

CH5132799 did not reverse a negative feedback loop of PI3K/Akt/mTOR signaling and induced regression against tumors regrown after long-term mTORC1 inhibitor treatment .

Application in PI3K Inhibition

Specific Scientific Field

This application falls under the field of oncology , specifically in the development of PI3K inhibitors .

Methods of Application or Experimental Procedures

The compound is currently being investigated in clinical studies . The specific methods of application or experimental procedures would depend on the design of these studies.

Results or Outcomes

The outcomes of these studies are not yet available as the research is ongoing .

Application in Overcoming Resistance to Anticancer Drugs

Specific Scientific Field

This application is also in the field of oncology , specifically in overcoming resistance to anticancer drugs .

将来の方向性

The compound CH5132799 shows promise as an antitumor PI3K inhibitor . Future research could focus on further exploring its potential as a cancer treatment, including conducting clinical trials to evaluate its safety and efficacy in humans.

特性

IUPAC Name

5-(7-methylsulfonyl-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S/c1-26(23,24)22-3-2-11-12(10-8-17-14(16)18-9-10)19-15(20-13(11)22)21-4-6-25-7-5-21/h8-9H,2-7H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGHXKRHKHPBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678540
Record name 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine

CAS RN

1007207-67-1
Record name CH-5132799
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007207671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CH-5132799
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13051
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[7-(Methanesulfonyl)-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IZORLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCL936W835
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
R Kalkeri, J Peng, C Huang, Z Cai, RG Ptak… - Advances in …, 2020 - hindawi.com
Approximately 257 million people chronically infected with hepatitis B virus (HBV) worldwide are at risk of developing hepatocellular carcinoma (HCC). However, despite the availability …
Number of citations: 6 www.hindawi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。